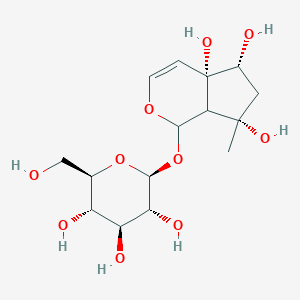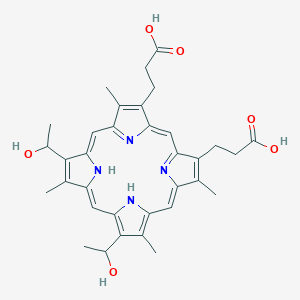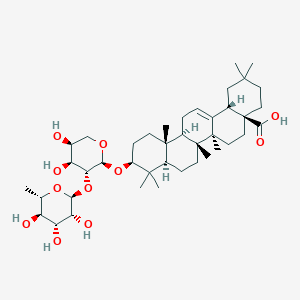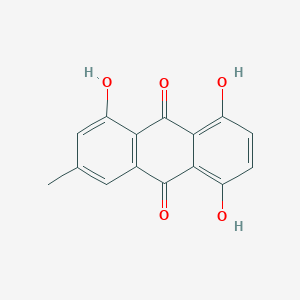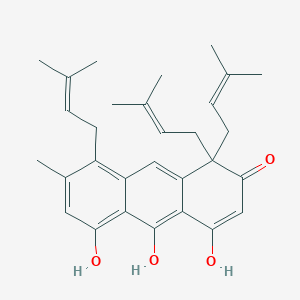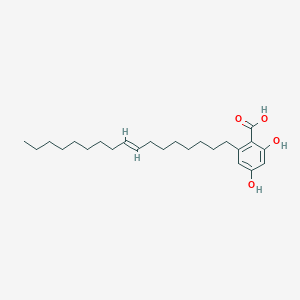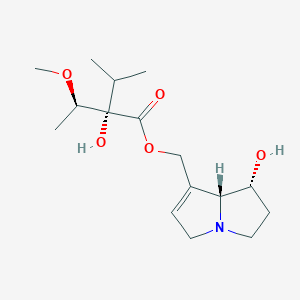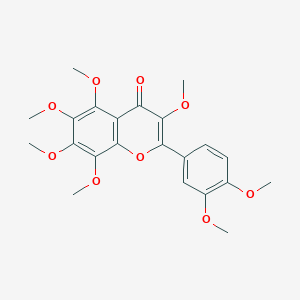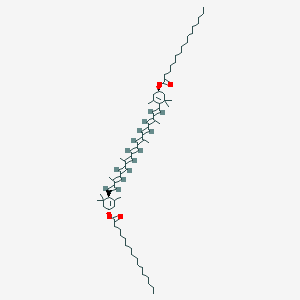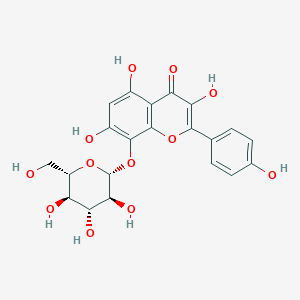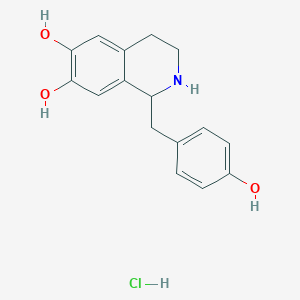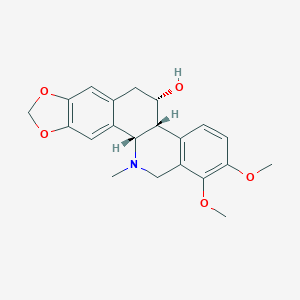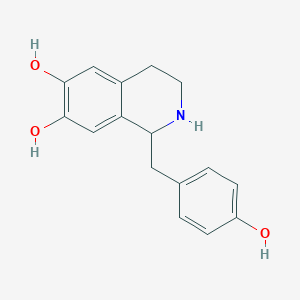
2'-Hydroxy-4-methoxychalcone
概要
説明
2’-Hydroxy-4-methoxychalcone is a compound with the molecular formula C16H14O3 . It is found in natural products like Dalbergia sissoo and Oxytropis falcata . The IUPAC name for this compound is (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .
Synthesis Analysis
The synthesis of 2’-Hydroxy-4-methoxychalcone involves the reaction of 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst . Another study mentions the use of 2′-hydroxydihydrochalcones as main precursors in flavonoid synthesis .Molecular Structure Analysis
The molecular structure of 2’-Hydroxy-4-methoxychalcone consists of two nearly planar six-membered aromatic rings connected by a propanal chain . The InChIKey for this compound is NXBNYUSXDBHELA-DHZHZOJOSA-N .Chemical Reactions Analysis
The chemical reactions involving 2’-Hydroxy-4-methoxychalcone are complex and multifaceted. For instance, it has been found that as the number of methoxy substituents increases in the chalcone substrate, the rate and efficiency of transformation to dihydrochalcones decreased .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Hydroxy-4-methoxychalcone include a molecular weight of 254.28 g/mol, a density of 1.2±0.1 g/cm3, a boiling point of 444.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .科学的研究の応用
Antioxidant Properties
2’-Hydroxy-4-methoxychalcone has been investigated for its antioxidant potential. As an antioxidant, it scavenges free radicals, protecting cells and tissues from oxidative damage. Researchers have explored its role in mitigating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .
Anti-Inflammatory Activity
The compound exhibits anti-inflammatory effects by modulating inflammatory pathways. Studies have shown that it inhibits pro-inflammatory cytokines and enzymes, making it a potential candidate for managing inflammatory diseases like arthritis, colitis, and dermatitis .
Anticancer Properties
Research suggests that 2’-Hydroxy-4-methoxychalcone possesses anticancer activity. It has been evaluated against various cancer cell lines, showing cytotoxic effects. Its mechanism involves interfering with cell cycle progression and inducing apoptosis. Further investigations are ongoing to explore its potential as an adjuvant in cancer therapy .
Antimicrobial Applications
The compound exhibits moderate antimicrobial activity against bacteria and fungi. Researchers have studied its efficacy against drug-resistant strains, making it a candidate for novel antimicrobial agents. It could find applications in wound healing, food preservation, and pharmaceutical formulations .
Skin Lightening and Melanogenesis Inhibition
Due to its tyrosinase inhibitory activity, 2’-Hydroxy-4-methoxychalcone has been investigated for skin lightening and management of hyperpigmentation. It interferes with melanin synthesis, making it relevant in cosmetic formulations and dermatology .
Structure-Based Drug Design
Computational studies have utilized 2’-Hydroxy-4-methoxychalcone in structure-based drug design. Its binding interactions with target proteins provide insights for developing novel therapeutic agents. Researchers explore its potential as a scaffold for designing new drugs .
作用機序
Target of Action
The primary target of 2’-Hydroxy-4-methoxychalcone (HMC) is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play key roles in inflammation and pain .
Mode of Action
HMC interacts with its target, COX-2, by inhibiting its induction . This inhibition leads to a decrease in angiogenesis, the process of forming new blood vessels . HMC also reduces the proliferation of calf pulmonary arterial endothelial cells .
Biochemical Pathways
HMC affects several biochemical pathways. It downregulates the expression of microphthalmia-associated transcription factor (MITF), cAMP-dependent protein kinase (PKA), cAMP response element-binding protein (CREB), p38, c-Jun N-terminal kinase (JNK), β-catenin, glycogen synthase kinase-3β (GSK3β), and protein kinase B (AKT) proteins, while upregulating extracellular signal-regulated kinase (ERK) and p-β-catenin . These pathways are involved in melanogenesis and inflammation .
Result of Action
The inhibition of COX-2 by HMC leads to anti-angiogenic and anti-tumor activities . It decreases angiogenesis in both chick embryos in the chorioallantoic membrane assay and basic fibroblast growth factor (bFGF)-induced vessel formation in the mouse Matrigel plug assay . HMC also shows anti-melanogenic and anti-inflammatory effects .
Action Environment
It’s worth noting that the biological activities of chalcones, the class of compounds to which hmc belongs, can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
将来の方向性
Further studies are needed to elucidate the structure activity, toxicity concerns, cellular basis of mode of action, and interactions with other molecules of 2’-Hydroxy-4-methoxychalcone . In addition, there is potential for the production of food sweeteners through the highly effective, regiospecific hydrogenation of methoxychalcone .
特性
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBNYUSXDBHELA-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701345759 | |
| Record name | trans-2′-Hydroxy-4-methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Hydroxy-4-methoxychalcone | |
CAS RN |
3327-24-0, 34000-29-8 | |
| Record name | 2'-Hydroxy-4-methoxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2′-Hydroxy-4-methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Hydroxy-4-methoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2'-Hydroxy-4-methoxychalcone exhibits its effects through various mechanisms depending on the biological context. For example, it acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. [] This interaction leads to downstream effects such as inhibition of p44/42 mitogen-activated protein kinase (MAPK) and E-twenty-six 1 (ETS1) phosphorylation, ultimately reducing the proliferation of human aortic smooth muscle cells. [] Additionally, it suppresses prostaglandin E2 (PGE2) production by inhibiting the induction of cyclooxygenase-2 (COX-2). [, ] It also displays anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators like NO and TNF-α through the suppression of NF-κB and AP-1 activation. []
ANone: 2'-Hydroxy-4-methoxychalcone is a chalcone derivative with the following characteristics:
- Spectroscopic Data: Characterization data includes IR, 1H-NMR, and mass spectrometry. [] Additionally, UV-Vis spectroscopy was utilized to study its complexation with metal ions. []
A: While 2'-Hydroxy-4-methoxychalcone is not primarily investigated for its catalytic properties, it serves as a valuable tool in other research areas. For instance, it has been used as a chemical actinometer due to its consistent quantum yields for photochemical conversion into the flavylium ion upon UV irradiation in various solvents and conditions. []
A: Computational methods, including molecular docking and molecular dynamics simulations, have been used to study the binding of 2'-Hydroxy-4-methoxychalcone to the 150-cavity of neuraminidase (NA). [] These studies revealed its potential as a non-competitive inhibitor of NA, suggesting a novel approach for treating avian influenza. [] Additionally, semi-empirical methods like Parametric Model 3 (PM3) have been employed to understand the electronic properties and reactivity of the compound, particularly its metal chelation ability. []
A: Research indicates that the presence and position of substituents on the chalcone scaffold significantly influence biological activity. For example, the 4′-methoxyl and 6′-methoxyl groups are crucial for the inhibitory activity against PGE2 production. [] Studies also show that introducing a hydroxyl group in either ring of 2′-hydroxychalcone increases its bacteriostatic activity, with the effect being stronger at the 4′ position (ring A) than at the 4 position (ring B). [] Replacing the hydroxyl group with a methoxy group decreases the inhibitory power. []
A: The stability of 2'-Hydroxy-4-methoxychalcone, particularly in its photochromic applications, is affected by factors like temperature and humidity. [] Although specific formulation strategies to improve its stability, solubility, or bioavailability are not extensively discussed in the provided research, encapsulation within silica matrices has been explored to utilize its photochromic properties in dry conditions. [, ]
ANone: The provided research articles primarily focus on the fundamental chemical and biological properties of 2'-Hydroxy-4-methoxychalcone. These aspects, while crucial for understanding the compound, are preliminary to detailed investigations into SHE regulations, PK/PD, toxicity, drug delivery, and other complex aspects related to drug development and clinical applications. Therefore, addressing these specific questions requires further research and data not explicitly covered in the provided excerpts.
A: While the provided excerpts don't delve into the detailed historical context of 2'-Hydroxy-4-methoxychalcone research, they highlight its emergence as a promising molecule in various domains. Key milestones include understanding its interactions with biological targets like PPARγ and COX-2, exploring its potential as a non-competitive neuraminidase inhibitor, and investigating its photochromic properties for potential applications in material science. [, , ]
A: The research showcases the cross-disciplinary nature of 2'-Hydroxy-4-methoxychalcone, bridging chemistry, biology, and material science. Its anti-inflammatory, antioxidant, and potential neuroprotective properties make it relevant to medicinal chemistry and drug discovery. [, , ] Simultaneously, its photochromic behavior opens avenues in materials science for developing novel light-responsive materials. [, ] This confluence of disciplines highlights the potential for synergistic advancements through collaborative research efforts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


